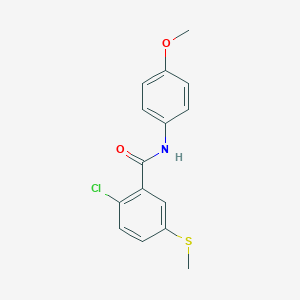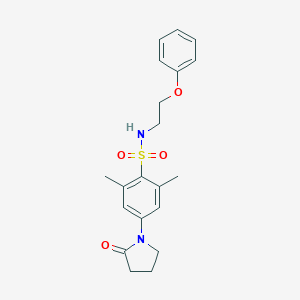
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide, also known as NSC-631570, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has demonstrated promising results in preclinical studies, showing potential as a therapeutic agent for various types of cancer.
Mecanismo De Acción
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide exerts its anti-tumor activity through multiple mechanisms. It has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell growth and survival. N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide also inhibits the activity of heat shock protein 90 (HSP90), which plays a critical role in the stability and function of many oncogenic proteins. In addition, N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development and progression.
Biochemical and Physiological Effects
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been shown to inhibit the migration and invasion of cancer cells, inhibit the formation of blood vessels, and enhance the effectiveness of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for structure-activity relationship studies. It has also demonstrated potent anti-tumor activity in preclinical studies, making it a promising therapeutic agent for cancer. However, there are also limitations to using N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, the mechanism of action of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide. One area of research is to further elucidate its mechanism of action and identify the specific targets that it inhibits. This information could be used to design more effective therapeutic agents that target specific pathways involved in cancer development and progression. Another area of research is to investigate the potential of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide in humans, which could lead to its eventual approval as a therapeutic agent for cancer.
Métodos De Síntesis
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide can be synthesized through a multistep process that involves the reaction of indoline-5-sulfonamide with methylsulfonyl chloride, followed by the reaction with N-methyl-phenylamine. The resulting compound is then purified through various chromatographic techniques to obtain a pure product.
Aplicaciones Científicas De Investigación
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer. Preclinical studies have shown that N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has potent anti-tumor activity against various types of cancer, including breast, lung, colon, and pancreatic cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.
Propiedades
Fórmula molecular |
C16H18N2O4S2 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N-methyl-1-methylsulfonyl-N-phenyl-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C16H18N2O4S2/c1-17(14-6-4-3-5-7-14)24(21,22)15-8-9-16-13(12-15)10-11-18(16)23(2,19)20/h3-9,12H,10-11H2,1-2H3 |
Clave InChI |
JASKSOHNYMOYHP-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
SMILES canónico |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)


![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)



![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)
![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)
![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)

amino]butanoic acid](/img/structure/B299624.png)

![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)